molecular formula C19H26N4O B6041680 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone

2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone

カタログ番号 B6041680
分子量: 326.4 g/mol
InChIキー: YNYNDCGMRWQCFA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone, also known as EMD-386088, is a selective antagonist of the dopamine D1 receptor. This compound has been extensively studied in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders.

作用機序

The dopamine D1 receptor is a G protein-coupled receptor that is predominantly expressed in the striatum and prefrontal cortex of the brain. Activation of this receptor by dopamine leads to the activation of intracellular signaling pathways that modulate various physiological processes such as motor control, reward, and cognition.
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone acts as a selective antagonist of the dopamine D1 receptor, which blocks the binding of dopamine to the receptor and thereby inhibits the downstream signaling pathways. This results in a reduction in the release of dopamine and the modulation of various physiological processes that are regulated by the dopamine D1 receptor.
Biochemical and Physiological Effects:
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone has been shown to modulate various physiological processes such as motor control, reward, and cognition. The compound has been demonstrated to improve motor control in animal models of Parkinson's disease and to enhance cognitive function in animal models of schizophrenia and ADHD.

実験室実験の利点と制限

One of the advantages of using 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone in lab experiments is its selectivity for the dopamine D1 receptor, which allows for the specific modulation of dopamine-mediated neurotransmission. However, one limitation of using 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.

将来の方向性

There are several potential future directions for the study of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone. One area of research could be the development of more potent analogs of the compound that could be used in lower concentrations and have improved therapeutic efficacy. Another area of research could be the investigation of the long-term effects of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone on dopamine-mediated neurotransmission and the potential for the development of tolerance to the compound over time. Additionally, the potential use of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone in the treatment of other neurological disorders such as depression and addiction could also be explored.

合成法

The synthesis of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone involves the reaction of 4-ethyl-1-piperazinecarboxylic acid with 4-methylbenzylamine to form the corresponding amide. This amide is then reacted with 2,6-dimethylpyrimidin-4-one in the presence of a coupling agent such as N,N'-carbonyldiimidazole to yield 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone.

科学的研究の応用

2-(4-ethyl-1-piperazinyl)-6-methyl-5-(4-methylbenzyl)-4(3H)-pyrimidinone has been widely studied for its potential therapeutic applications in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to selectively block the dopamine D1 receptor, which plays a critical role in the regulation of dopamine-mediated neurotransmission in the brain.

特性

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-methyl-5-[(4-methylphenyl)methyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O/c1-4-22-9-11-23(12-10-22)19-20-15(3)17(18(24)21-19)13-16-7-5-14(2)6-8-16/h5-8H,4,9-13H2,1-3H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYNDCGMRWQCFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C(C(=O)N2)CC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。